3-bromo-5-hydroxybenzene-1-sulfonamide
Description
Properties
CAS No. |
1243365-25-4 |
|---|---|
Molecular Formula |
C6H6BrNO3S |
Molecular Weight |
252.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Hydroxybenzene 1 Sulfonamide
Electrophilic Aromatic Substitution Reactions on the 3-bromo-5-hydroxybenzene-1-sulfonamide Scaffold
The benzene (B151609) ring of this compound is substituted with two deactivating groups (bromo and sulfonamide) and one activating group (hydroxyl). The hydroxyl group is a strongly activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance. The bromine atom is a deactivating, ortho-, para-director, while the sulfonamide group is a deactivating meta-director.
The directing effects of these substituents are crucial in determining the regioselectivity of electrophilic aromatic substitution reactions. The powerful activating and directing effect of the hydroxyl group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). However, the positions are also influenced by the other substituents.
| Position | Activating/Deactivating Influences | Predicted Outcome |
| 2 | Ortho to -OH (activating), Ortho to -Br (deactivating), Meta to -SO2NH2 (deactivating) | Favorable |
| 4 | Para to -OH (activating), Ortho to -SO2NH2 (deactivating), Meta to -Br (deactivating) | Favorable |
| 6 | Ortho to -OH (activating), Meta to -Br (deactivating), Meta to -SO2NH2 (deactivating) | Favorable |
Given the steric hindrance from the adjacent bromine and sulfonamide groups, substitution at position 4 is generally favored.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For this compound, these reactions would likely proceed under carefully controlled conditions to prevent side reactions, such as oxidation of the hydroxyl group.
Nucleophilic Substitutions and Transformations Involving the Bromine Atom of this compound
The bromine atom on the aromatic ring of this compound can be replaced through nucleophilic aromatic substitution (SNAAr) reactions. These reactions are generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). In this molecule, the sulfonamide group, being electron-withdrawing, can activate the ring towards nucleophilic attack.
The reaction typically requires a strong nucleophile and may necessitate elevated temperatures. Common nucleophiles that can displace the bromine atom include amines, alkoxides, and thiolates. For instance, reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding aniline (B41778) derivatives.
The mechanism proceeds via the addition of the nucleophile to the carbon bearing the bromine, forming a resonance-stabilized carbanion. The departure of the bromide ion then restores the aromaticity of the ring. The presence of the hydroxyl group may influence the reaction, potentially requiring protection prior to the substitution reaction to avoid unwanted side reactions.
Reactions of the Hydroxyl Group in this compound
The hydroxyl group in this compound is a versatile functional group that can undergo a variety of reactions, including etherification and esterification.
Etherification: The hydroxyl group can be converted into an ether through the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction is often catalyzed by an acid or a base.
These reactions allow for the modification of the hydroxyl group, which can be useful for altering the physical and chemical properties of the molecule, or for protecting the hydroxyl group during other transformations.
Derivatization and Functionalization of the Sulfonamide Moiety of this compound
The sulfonamide group (-SO2NH2) offers opportunities for further derivatization. The nitrogen atom of the sulfonamide can be alkylated or acylated.
N-Alkylation: The sulfonamide can be N-alkylated using an alkyl halide in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom.
N-Acylation: Reaction with an acyl chloride or anhydride (B1165640) can lead to the formation of an N-acylsulfonamide.
These modifications can significantly impact the biological activity and physicochemical properties of the parent compound. For example, N-alkylation can increase lipophilicity.
Oxidative and Reductive Transformations of this compound
The functional groups of this compound can undergo both oxidative and reductive transformations.
Oxidation: The hydroxyl group is susceptible to oxidation, which could lead to the formation of a quinone-type structure, especially under harsh oxidizing conditions. Careful selection of reagents is necessary to avoid this.
Reduction: The bromine atom can be removed through catalytic hydrogenation, a process known as hydrodehalogenation. This reaction typically employs a palladium catalyst and a source of hydrogen. This transformation would yield 3-hydroxybenzene-1-sulfonamide.
Metal-Mediated Cross-Coupling Reactions of this compound
The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, leading to biaryl compounds or aryl-substituted alkenes or alkanes. doaj.orgresearchgate.net
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of the aryl bromide with a wide variety of primary and secondary amines to produce the corresponding N-aryl or N-heteroaryl products. organic-chemistry.orgnih.gov
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl-alkyne.
These cross-coupling reactions are highly versatile and are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials.
| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Product Type |
| Suzuki Coupling | Organoboron compound | C-C | Biaryl, Arylalkene, Arylalkane |
| Buchwald-Hartwig Amination | Amine | C-N | Arylamine |
| Heck Reaction | Alkene | C-C | Arylalkene |
| Sonogashira Coupling | Terminal alkyne | C-C | Arylalkyne |
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Bromo 5 Hydroxybenzene 1 Sulfonamide
Application of Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of magnetically active nuclei. For 3-bromo-5-hydroxybenzene-1-sulfonamide, ¹H and ¹³C NMR spectroscopy are fundamental in confirming the connectivity of the molecule.
In the ¹H NMR spectrum, the aromatic protons are expected to appear in the range of δ 6.5-8.5 ppm. The substitution pattern on the benzene (B151609) ring—a bromine atom, a hydroxyl group, and a sulfonamide group—influences the chemical shifts and coupling constants of the remaining aromatic protons. The protons of the sulfonamide group (-SO₂NH₂) would likely be observed as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The hydroxyl (-OH) proton also typically presents as a broad singlet.
¹³C NMR spectroscopy provides complementary information, revealing the number of unique carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative bromine, oxygen, and sulfur atoms are expected to show characteristic downfield shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 7.5 - 7.8 | - |
| C-1 | - | 140 - 145 |
| H-4 | 7.2 - 7.5 | - |
| C-2 | - | 125 - 130 |
| H-6 | 7.0 - 7.3 | - |
| C-3 | - | 120 - 125 |
| OH | 9.0 - 10.0 (broad s) | - |
| C-4 | - | 115 - 120 |
| NH₂ | 7.0 - 8.0 (broad s) | - |
| C-5 | - | 155 - 160 |
| C-6 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) in Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and can be used to study its conformational isomers.
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups. The O-H stretching vibration of the hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the sulfonamide group would likely be observed as two distinct bands in the 3200-3400 cm⁻¹ range for the symmetric and asymmetric modes. The S=O stretching vibrations of the sulfonamide are typically strong and appear in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the lower frequency region, typically below 700 cm⁻¹.
Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric S=O stretch and the aromatic ring breathing modes would be expected to show strong signals in the Raman spectrum. By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed conformational analysis can be performed to identify the most stable conformers of the molecule in the gas phase or in solution.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| O-H | Stretching | 3200-3600 (broad) | Weak |
| N-H | Asymmetric Stretch | ~3350 | Medium |
| N-H | Symmetric Stretch | ~3250 | Medium |
| Aromatic C-H | Stretching | 3000-3100 | Strong |
| S=O | Asymmetric Stretch | 1300-1350 | Medium |
| S=O | Symmetric Stretch | 1150-1180 | Strong |
| Aromatic C=C | Stretching | 1450-1600 | Strong |
| C-O | Stretching | 1200-1300 | Medium |
| C-S | Stretching | 650-750 | Medium |
| C-Br | Stretching | 500-700 | Strong |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS), such as Electrospray Ionization-Time of Flight (ESI-TOF) or Orbitrap MS, would be employed to accurately determine the molecular mass of this compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom in the molecule.
Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the protonated or deprotonated molecule. The fragmentation of this compound would likely involve the loss of small neutral molecules such as SO₂, NH₃, and H₂O. The fragmentation pattern provides valuable information that helps to piece together the structure of the molecule.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₆H₆BrNO₃S)
| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |
| [M+H]⁺ | 251.9328 | 253.9308 |
| [M-H]⁻ | 249.9172 | 251.9152 |
| [M+Na]⁺ | 273.9148 | 275.9127 |
X-ray Crystallography for Solid-State Structural Determination of this compound
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. By obtaining a single crystal of this compound of suitable quality, its solid-state structure can be determined with high precision.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1045 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.85 |
Note: These are hypothetical values and would need to be determined experimentally.
Chiroptical Spectroscopy in the Study of Asymmetric Derivatives of this compound
While this compound itself is achiral, the introduction of a chiral center, for instance, by derivatization of the sulfonamide or hydroxyl group with a chiral moiety, would lead to enantiomeric pairs. Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the study of such chiral molecules.
CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to assign the absolute configuration of a chiral center by comparing the experimental spectrum with that predicted from quantum chemical calculations. ORD measures the rotation of the plane of polarized light as a function of wavelength and provides complementary stereochemical information. These techniques would be invaluable in characterizing the stereochemical purity and determining the absolute configuration of any asymmetric derivatives of this compound.
Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Hydroxybenzene 1 Sulfonamide
Quantum Chemical Calculations on Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 3-bromo-5-hydroxybenzene-1-sulfonamide. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and polarizability. nih.gov
For structurally similar sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a 6-311G+(d,p) basis set, have been successfully used to optimize molecular geometry and analyze electronic properties. nih.govnih.gov These studies reveal how substituents on the benzene (B151609) ring influence the electron density distribution across the molecule. In this compound, the electron-withdrawing nature of the bromine atom and the sulfonamide group, combined with the electron-donating character of the hydroxyl group, creates a complex electronic environment.
The molecular electrostatic potential (MEP) surface is another valuable output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Electronic Properties of a Structurally Similar Sulfonamide
| Parameter | Value | Reference |
| HOMO Energy | -0.24 eV | nih.gov |
| LUMO Energy | -0.078 eV | nih.gov |
| Energy Gap (ΔE) | 0.16 eV | nih.gov |
Note: Data presented is for a bromo-substituted benzodiazepine (B76468) derivative and is illustrative of the types of parameters calculated for similar molecules.
Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways
DFT studies are instrumental in exploring the reactivity of this compound and predicting its behavior in chemical reactions. By calculating various reactivity descriptors, a more detailed picture of its chemical tendencies can be formed.
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.
Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These parameters are calculated using the energies of the HOMO and LUMO. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov A study on 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, a closely related compound, utilized DFT to analyze its electrostatic potential and frontier molecular orbitals, providing insights into its physicochemical properties. nsc.ru Such analyses can help identify the most likely sites for electrophilic and nucleophilic attack, thereby predicting reaction pathways.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations offer a way to explore the conformational flexibility of this compound over time. These simulations model the atomic motions of the molecule, providing a dynamic view of its behavior in different environments, such as in solution. By simulating the molecule's movements, researchers can identify stable conformations and the energy barriers between them.
For sulfonamides, MD simulations have been used to study their interactions with biological targets, such as enzymes. sigmaaldrich.com These simulations can reveal key intermolecular interactions, like hydrogen bonds and van der Waals forces, that stabilize the binding of the molecule to a protein's active site. Understanding the conformational preferences of this compound is crucial for predicting how it might fit into a binding pocket and exert a biological effect. The simulations typically involve placing the molecule in a simulated box of solvent molecules and calculating the forces between all atoms over a series of time steps.
In Silico Prediction of Chemical Behavior and Interactions of this compound
In silico methods encompass a broad range of computational tools used to predict the chemical behavior and interactions of molecules. For this compound, these methods can be used to forecast its physicochemical properties, such as solubility, lipophilicity (logP), and potential for hydrogen bonding.
Furthermore, in silico docking studies can predict how the molecule might bind to a specific biological target. These studies computationally place the molecule into the active site of a protein and calculate a "docking score," which estimates the binding affinity. For example, molecular docking studies on bromo-substituted compounds have been used to predict their binding modes and affinities with target proteins. cosmosscholars.comnih.gov These predictions can guide the design of new molecules with improved activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models could be developed to predict their activity based on calculated molecular descriptors.
These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By creating a model that correlates these descriptors with experimentally determined activity, researchers can predict the activity of new, unsynthesized derivatives. This approach is valuable in medicinal chemistry for prioritizing which compounds to synthesize and test, thereby saving time and resources. QSAR studies on substituted benzenesulfonamides have been used to estimate their inhibitory constants against various enzymes. nih.gov
Biological and Biochemical Activities of 3 Bromo 5 Hydroxybenzene 1 Sulfonamide
Exploration of Enzyme Inhibition Mechanisms by 3-bromo-5-hydroxybenzene-1-sulfonamide (e.g., Carbonic Anhydrase)
The sulfonamide group is a classic zinc-binding group, making benzenesulfonamide (B165840) derivatives potent inhibitors of various zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs).
The primary mechanism of CA inhibition involves the coordination of the sulfonamide moiety (–SO₂NH₂) to the Zn(II) ion located in the enzyme's active site. The sulfonamide binds in its deprotonated, anionic form (–SO₂NH⁻), displacing or adding to the zinc-coordinated water molecule/hydroxide ion, which is crucial for the enzyme's catalytic cycle of converting CO₂ to bicarbonate. This interaction blocks the enzyme's active site, preventing substrate access and halting its catalytic activity.
Benzenesulfonamide derivatives have been shown to inhibit various human (h) CA isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. The inhibition potency and isoform selectivity are highly dependent on the substitution pattern on the benzene (B151609) ring. For instance, studies on diverse N-substituted benzenesulfonamides revealed that while the parent benzenesulfonamide inhibits many isoforms in the nanomolar range, adding substituents to the sulfonamide nitrogen can modulate selectivity. nih.gov Similarly, click chemistry-derived triazolyl-benzenesulfonamides have shown potent, low nanomolar inhibition against the tumor-associated hCA IX and hCA XII isoforms. acs.org
The table below summarizes the inhibitory activity of some benzenesulfonamide derivatives against various human carbonic anhydrase isoforms, illustrating the range of potencies observed in this class of compounds.
| Compound Type | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |
| N-hydroxy benzenesulfonamide | 2.73 µM | 5.47 µM | 60.3 µM | 1.53 µM |
| N-nitro benzenesulfonamide | 58.3 µM | 64.2 µM | 4.5 µM | 3.9 µM |
| Triazole-benzenesulfonamides | 41.5-1500 nM | 30.1-755 nM | 1.5-38.9 nM | 0.8-12.4 nM |
| Phenyl-substituted benzenesulfonamides | >10 µM | >10 µM | 0.11 µM | 0.21 µM |
Data sourced from multiple studies on various benzenesulfonamide derivatives and may not represent the activity of this compound itself. nih.govacs.org
Beyond carbonic anhydrases, the benzenesulfonamide scaffold has been explored for the inhibition of other enzymes:
Metallo-β-lactamases (MβLs): Certain meta-substituted benzenesulfonamides act as selective inhibitors of MβLs like ImiS, with IC₅₀ values in the low micromolar range. nih.gov
Lipoxygenases (LOX): Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide are potent and selective inhibitors of 12-LOX, an enzyme implicated in inflammation and cancer, with nanomolar potency. nih.gov
Other Enzymes: Various benzenesulfonamide derivatives have also been evaluated as inhibitors of acetylcholinesterase (AChE), α-glycosidase, and glutathione (B108866) S-transferase (GST), demonstrating the scaffold's versatility. tandfonline.com
Receptor Binding Studies and Ligand-Target Interactions
Benzenesulfonamide derivatives have been identified as ligands for several G-protein coupled receptors (GPCRs) and other receptor types, indicating their potential to modulate cellular signaling pathways.
Sigma (σ) Receptors: Halogenated arylsulfonamides have been developed as high-affinity ligands for σ₁ and σ₂ receptors, which are recognized as important targets for tumor imaging and potential therapeutics for neurological disorders. acs.org For example, 4-iodo-N-[2-(1'-piperidinyl)ethyl]benzenesulfonamide binds to σ₁ receptors with a low nanomolar inhibition constant (IC₅₀ = 1.46 nM). acs.org The interaction is typically characterized by competition binding assays using radiolabeled ligands. acs.org
Angiotensin II (AT₂) Receptors: Novel series of benzenesulfonamide derivatives have been designed as selective antagonists for the AT₂ receptor, a target in cardiovascular disease and neuropathic pain. nih.gov Molecular docking studies suggest these compounds bind within the receptor's cavity through hydrophobic interactions with key amino acid residues like Thr125, Lys215, and Trp100. nih.gov
Tropomyosin Receptor Kinase A (TrkA): Some benzenesulfonamide analogs have been identified as inhibitors of the TrkA receptor tyrosine kinase, a target in glioblastoma. researchgate.netnih.gov Docking studies predict that these compounds form stabilizing hydrophobic interactions with residues such as Tyr359 and Ile374 within the kinase domain. researchgate.netnih.gov
The table below shows the binding affinities of representative benzenesulfonamide derivatives for different receptor targets.
| Compound Class | Target Receptor | Binding Affinity (IC₅₀ / Kᵢ) |
| Halogenated Arylsulfonamides | σ₁ Receptor | 1.46 nM (IC₅₀) |
| Biphenylsulfonamides | AT₂ Receptor | 56.59 nM (Kᵢ) |
| Benzenesulfonamide Analogs | TrkA Receptor | 58.6 µM (IC₅₀) |
Data sourced from studies on various benzenesulfonamide derivatives and may not represent the activity of this compound itself. acs.orgnih.govresearchgate.net
Cellular Pathway Modulation by this compound in In Vitro Models
The enzyme inhibition and receptor binding activities of benzenesulfonamides translate into the modulation of various cellular pathways in in vitro models.
Antiproliferative and Apoptotic Pathways: Through the inhibition of tumor-associated carbonic anhydrase IX (CA IX), certain benzenesulfonamide derivatives demonstrate significant antiproliferative activity against cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39). nih.govnih.gov Inhibition of CA IX in the hypoxic tumor microenvironment can disrupt pH regulation, leading to apoptosis. One study showed that an active derivative induced apoptosis in MDA-MB-231 cells, increasing the percentage of Annexin V-FITC positive cells by 22-fold compared to the control. nih.gov
Calcium Channel Modulation: Some benzenesulfonamide compounds have been shown to affect cardiovascular parameters like perfusion pressure, which may be linked to the modulation of calcium channels. cerradopub.com.br While direct evidence is still developing, this suggests a potential role in regulating intracellular calcium signaling. cerradopub.com.br
Perforin-Mediated Cell Lysis: A novel series of benzenesulfonamide compounds were developed as inhibitors of perforin, a key protein in lymphocyte-mediated cell death. These compounds were shown to block perforin-mediated lysis in vitro, indicating a potential to modulate immune responses in conditions like transplant rejection. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of benzenesulfonamide derivatives. For a hypothetical compound like this compound, SAR would focus on how the bromo and hydroxyl groups, as well as their positions on the benzene ring, influence biological activity.
Substituents on the Aromatic Ring:
Halogens: The position and nature of halogen substituents significantly impact activity. In CA inhibitors, the electronegativity of the halogen can influence potency against certain isoforms. nih.gov For σ receptor ligands, a halogen like iodine is incorporated for radio-labeling and imaging applications. acs.org In some series, chloro-substituents on the benzene ring were found to enhance cytotoxic activity against cancer cells. nih.gov
Hydroxyl Groups: A hydroxyl group can form key hydrogen bonds with target proteins, potentially enhancing binding affinity. nih.gov Its presence can also improve pharmacokinetic properties by providing a balance of hydrophilic and lipophilic character. nih.gov
Positional Isomerism: The substitution pattern (ortho, meta, para) is critical. For instance, meta-substituted benzenesulfonamides were found to be particularly effective as inhibitors of the metallo-β-lactamase ImiS. nih.gov
Modifications of the Sulfonamide Group:
N-Substitution: Attaching different groups to the sulfonamide nitrogen is a common strategy to modulate isoform selectivity, particularly for carbonic anhydrase inhibitors. nih.gov
"Tail" Approach: Adding extended moieties to the aromatic ring (often at the para-position relative to the sulfonamide) is a widely used "tail" approach. This strategy aims to exploit binding pockets outside the primary active site to enhance potency and isoform selectivity. acs.orgtandfonline.com The rigidity and chemical nature of this tail are key determinants of activity. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) models are often developed to predict the biological activity of new benzenesulfonamide derivatives based on physicochemical parameters, aiding in the rational design of more potent and selective compounds. nanobioletters.com
Preclinical In Vitro Pharmacological Profiling of this compound
Preclinical in vitro pharmacological profiling is essential to de-risk drug candidates by identifying potential off-target effects and assessing their drug-like properties early in development. europeanpharmaceuticalreview.comice-biosci.com For a compound like this compound, this would involve a panel of assays.
Safety and Secondary Pharmacology Panels: Compounds are typically screened against a broad panel of receptors, ion channels, transporters, and enzymes to identify unintended interactions that could lead to adverse effects. europeanpharmaceuticalreview.com This helps in selecting chemical series with a "cleaner" profile for further optimization. europeanpharmaceuticalreview.com
ADMET Profiling: In silico and in vitro models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Physicochemical Properties: Parameters like lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors are calculated to assess drug-likeness, often using frameworks like Lipinski's Rule of Five. nih.govtandfonline.com
Cytotoxicity Assays: The compound's toxicity is evaluated against various cell lines, including cancerous and non-cancerous lines, to determine its therapeutic index. researchgate.netnih.gov
Plasma Protein Binding: The extent to which a compound binds to plasma proteins is measured, as this affects the unbound concentration available to interact with the target. Benzenesulfonamide derivatives have shown high plasma protein binding (>99%). nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: In vitro potency data (e.g., IC₅₀ or Kᵢ) is correlated with in vivo pharmacokinetic data to establish a PK/PD relationship. This helps in predicting the dosing regimen required to maintain therapeutic concentrations of the drug at the target site. nih.gov
Mechanistic Insights into the Biological Efficacy of this compound
The biological efficacy of benzenesulfonamide derivatives stems from several key mechanistic principles, which would likely apply to this compound.
Competitive Enzyme Inhibition: The primary mechanism for many targets is competitive inhibition. For metalloenzymes like carbonic anhydrases and metallo-β-lactamases, the sulfonamide group acts as a transition-state analog, binding tightly to the active site's metal ion (typically zinc) and blocking substrate access. nih.govnih.gov For other enzymes, such as dihydropteroate (B1496061) synthetase (the classic target of antibacterial sulfa drugs), sulfonamides act as competitive inhibitors by mimicking the natural substrate, p-aminobenzoic acid (PABA). researchgate.net
Receptor Antagonism/Agonism: In the case of GPCRs like the AT₂ receptor, benzenesulfonamides can act as antagonists, binding to the receptor but failing to elicit the conformational change required for activation, thereby blocking the action of the endogenous ligand. nih.gov
Disruption of Physiological Homeostasis: The inhibition of enzymes like carbonic anhydrase has downstream effects. In tumors, inhibiting CA IX disrupts pH regulation, leading to intracellular acidification and apoptosis, which contributes to the compound's anticancer efficacy. nih.gov
Modulation of Protein-Protein Interactions: While less common for this scaffold, derivatives could potentially be designed to interfere with protein-protein interactions that are critical for a specific disease pathway.
Derivatives and Analogues of 3 Bromo 5 Hydroxybenzene 1 Sulfonamide: Design, Synthesis, and Evaluation
Systematic Modification of the Bromine Atom in 3-bromo-5-hydroxybenzene-1-sulfonamide
The bromine atom on the aromatic ring serves as a key handle for introducing a variety of substituents through well-established cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the derivatization of aryl halides. The Suzuki-Miyaura coupling, for instance, would enable the introduction of a wide array of aryl, heteroaryl, or vinyl groups by reacting this compound with the corresponding boronic acid or boronate ester. Similarly, the Heck reaction offers a pathway to introduce alkenyl substituents. wikipedia.orgorganic-chemistry.orgnih.gov The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing primary or secondary amines at the position of the bromine atom. organic-chemistry.orgnih.gov Furthermore, the Sonogashira coupling can be employed to install alkyne functionalities. organic-chemistry.orgorganic-chemistry.orgnih.gov These reactions are generally characterized by their high functional group tolerance, which is crucial when dealing with a multifunctional molecule like this compound.
Table 1: Potential Derivatives from Modification of the Bromine Atom
| Reaction Name | Reagent | Potential Product Structure |
| Suzuki-Miyaura Coupling | Phenylboronic acid | |
| Heck Reaction | Styrene | |
| Buchwald-Hartwig Amination | Aniline (B41778) | |
| Sonogashira Coupling | Phenylacetylene |
Chemical Modifications of the Hydroxyl Group in this compound
The phenolic hydroxyl group is another site amenable to a variety of chemical modifications, primarily through O-alkylation and O-acylation reactions. These modifications can significantly alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor.
O-alkylation can be achieved by treating the parent compound with an alkyl halide in the presence of a base. This reaction would convert the hydroxyl group into an ether linkage. A range of alkyl groups, from simple methyl or ethyl groups to more complex chains, could be introduced. O-acylation, on the other hand, involves the reaction of the hydroxyl group with an acyl chloride or anhydride (B1165640) to form an ester. This modification can be used to introduce various acyl moieties, potentially serving as prodrugs that are hydrolyzed in vivo to release the active phenolic compound. Regioselective alkylation or acylation might be influenced by the reaction conditions and the nature of the alkylating or acylating agent. researchgate.net
Table 2: Potential Derivatives from Modification of the Hydroxyl Group
| Reaction Type | Reagent | Potential Product Structure |
| O-Alkylation | Methyl iodide | |
| O-Acylation | Acetyl chloride |
Structural Variations of the Sulfonamide Moiety in this compound
The sulfonamide functional group is a cornerstone of many therapeutic agents and offers significant opportunities for structural variation. Modifications at the sulfonamide nitrogen can be achieved through N-alkylation or N-arylation, leading to secondary or tertiary sulfonamides. These reactions typically involve the deprotonation of the sulfonamide with a suitable base, followed by reaction with an alkyl or aryl halide. nih.govnih.gov
Furthermore, the entire sulfonamide group can be replaced with a bioisostere—a different functional group with similar physical or chemical properties that can interact with the same biological target. The concept of bioisosterism is a key strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.netresearchgate.net For instance, a sulfonamide may be replaced by a sulfone or other acidic functional groups.
Table 3: Potential Derivatives from Modification of the Sulfonamide Moiety
| Reaction Type | Reagent/Strategy | Potential Product Structure |
| N-Alkylation | Ethyl bromide | |
| N-Arylation | Phenyl iodide | |
| Bioisosteric Replacement | (Example: Sulfone) |
Ring Substitutions and Fused Ring Systems Derived from this compound
Beyond simple functional group modification, the aromatic ring itself can be further substituted or used as a foundation to construct fused heterocyclic ring systems. Electrophilic aromatic substitution reactions could potentially introduce additional substituents, although the directing effects of the existing bromine, hydroxyl, and sulfonamide groups would need to be carefully considered to control the regioselectivity. mdpi.com
More complex derivatives can be synthesized by building new rings onto the existing benzene (B151609) core. For example, intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems such as thieno[3,2-b]benzenesulfonamides or furo[3,2-b]benzenesulfonamides. researchgate.netmdpi.commdpi.comresearchgate.netnih.govmdpi.com These reactions often proceed through an initial intermolecular coupling to introduce a reactive handle, followed by an intramolecular ring-closing step. The resulting fused ring systems can significantly alter the shape and electronic properties of the molecule, potentially leading to novel biological activities.
Table 4: Potential Fused Ring Derivatives
| Fused Ring System | General Synthetic Strategy | Potential Product Structure |
| Thieno[3,2-b]benzenesulfonamide | Palladium-catalyzed C-S coupling followed by cyclization | |
| Furo[3,2-b]benzenesulfonamide | Palladium-catalyzed C-O coupling followed by cyclization |
Combinatorial Chemistry Approaches in Generating this compound Libraries
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds for high-throughput screening. The trifunctional nature of this compound makes it an excellent scaffold for combinatorial library generation.
One common approach is solid-phase synthesis, where the scaffold is attached to a solid support (resin) and then subjected to a series of reactions to introduce diversity at the various functional groups. nih.gov The split-and-pool synthesis method is a particularly efficient strategy for creating large combinatorial libraries. wikipedia.orgresearchgate.netfigshare.com In this method, the resin is divided into multiple portions, each of which is reacted with a different building block. The portions are then recombined, mixed, and split again for the next round of reactions. This process allows for the exponential generation of a vast number of unique compounds. By employing the synthetic transformations described in the preceding sections in a combinatorial fashion, extensive libraries of this compound derivatives can be generated for biological evaluation.
Table 5: Illustrative Combinatorial Library Design
| Scaffold Position | Building Block Set 1 | Building Block Set 2 | Building Block Set 3 |
| Bromine (via Suzuki) | Arylboronic acids | Heteroarylboronic acids | Alkenylboronic acids |
| Hydroxyl (via Alkylation) | Alkyl halides | Substituted benzyl (B1604629) halides | - |
| Sulfonamide (via N-alkylation) | Alkyl halides | - | - |
Analytical Methodologies for the Detection and Quantification of 3 Bromo 5 Hydroxybenzene 1 Sulfonamide
Chromatographic Techniques (HPLC, GC, TLC) for Purity Assessment and Separation
Chromatographic techniques are fundamental for the separation and purity assessment of 3-bromo-5-hydroxybenzene-1-sulfonamide. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the analysis of sulfonamides. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most probable approach. In this setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
A typical HPLC method for a compound like this compound would involve:
Column: A C18 column is a common choice for the separation of aromatic sulfonamides. researchgate.netwu.ac.th
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often used to achieve optimal separation. researchgate.net The pH of the mobile phase can be adjusted to control the ionization of the phenolic hydroxyl and sulfonamide groups, thereby influencing the retention time.
Detection: UV detection is standard for aromatic compounds. The presence of the benzene (B151609) ring in this compound allows for detection in the UV range, typically around 254 nm or 270 nm. researchgate.net A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment. researchgate.net
Gas Chromatography (GC):
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While sulfonamides themselves are generally not volatile enough for direct GC analysis, they can be analyzed after derivatization. oup.com For this compound, derivatization of the polar hydroxyl and sulfonamide groups would be necessary to increase volatility and thermal stability. Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents.
Key aspects of a GC method would include:
Derivatization: A crucial step to make the compound amenable to GC analysis.
Column: A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate for separating the derivatized compound. researchgate.net
Detector: A flame ionization detector (FID) can be used for general-purpose analysis, while an electron capture detector (ECD) would be highly sensitive to the bromine atom in the molecule. nih.gov
Thin-Layer Chromatography (TLC):
TLC is a simple, rapid, and cost-effective technique for qualitative analysis, purity checks, and reaction monitoring. phytojournal.com For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. researchgate.net
A general TLC procedure would involve:
Stationary Phase: Silica gel 60 F254 plates are commonly used. phytojournal.com
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) would be used as the eluent. The ratio of the solvents would be optimized to achieve good separation. researchgate.netnih.gov
Visualization: The spots can be visualized under UV light (254 nm) due to the aromatic ring. phytojournal.com Specific staining reagents, such as ferric chloride for phenolic compounds or p-dimethylaminobenzaldehyde for primary sulfonamides (if the sulfonamide group is unsubstituted), can also be used. oup.comphytojournal.com
| Chromatographic Method | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection | Key Considerations |
| HPLC | C18, C8 | Acetonitrile/Water or Methanol/Water with buffer | UV, PDA | pH of the mobile phase affects retention. |
| GC | Capillary column (e.g., DB-5) | Helium, Nitrogen | FID, ECD, MS | Derivatization is usually required. |
| TLC | Silica gel | Hexane/Ethyl Acetate, Toluene/Acetone | UV light, Staining reagents | Good for rapid screening and purity checks. |
Electrophoretic Methods for Analysis of this compound
Capillary electrophoresis (CE) offers a high-resolution separation technique for charged molecules. nih.gov Since this compound contains ionizable groups (phenolic hydroxyl and sulfonamide), CE is a suitable analytical method. The separation in CE is based on the differential migration of ions in an electric field.
Different modes of CE can be applied:
Capillary Zone Electrophoresis (CZE): This is the most common mode of CE. The separation is based on the charge-to-size ratio of the analytes. The pH of the background electrolyte (BGE) is a critical parameter, as it determines the charge of the analyte. For this compound, a basic BGE would deprotonate the phenolic hydroxyl group, giving it a negative charge and allowing for its separation.
Micellar Electrokinetic Chromatography (MEKC): This technique uses surfactants (micelles) in the BGE to separate both neutral and charged molecules. It can be particularly useful for separating a mixture of sulfonamides with different hydrophobicities. researchgate.net
A typical CE method would involve:
Capillary: A fused-silica capillary.
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate) at a specific pH. For MEKC, a surfactant like sodium dodecyl sulfate (B86663) (SDS) would be added to the BGE.
Detection: UV detection is commonly used, similar to HPLC.
Spectrophotometric and Spectrofluorometric Assays for Quantification
Spectrophotometric Methods:
UV-Vis spectrophotometry can be used for the quantification of this compound in solutions of known purity. The aromatic nature of the compound leads to characteristic absorption in the UV region. A calibration curve can be constructed by measuring the absorbance of standard solutions at the wavelength of maximum absorption (λmax).
For sulfonamides, colorimetric methods based on diazotization and coupling reactions are also common. nih.govluc.edu The primary aromatic amine group of some sulfonamides can be diazotized with nitrous acid and then coupled with a chromogenic agent to form a colored azo dye, which can be quantified spectrophotometrically. nih.govresearchgate.net However, as this compound does not possess a primary aromatic amine group, this specific method would not be directly applicable unless the compound is first hydrolyzed to produce p-aminophenol, which could then be derivatized.
Spectrofluorometric Assays:
Fluorescence spectroscopy can offer higher sensitivity and selectivity compared to spectrophotometry. mdpi.com The presence of the phenolic hydroxyl group in this compound may confer native fluorescence. The fluorescence properties (excitation and emission wavelengths, quantum yield) would depend on the solvent and pH.
Alternatively, derivatization with a fluorescent reagent can be employed. For instance, fluorescamine (B152294) reacts with primary amines to form highly fluorescent products, a technique used for the analysis of some sulfonamides. nih.gov Similar to the diazotization reaction, this would require prior modification of this compound if it does not have a primary amine. The inherent fluorescence of phenolic compounds can also be exploited, though the presence of the bromine atom might lead to quenching effects. nih.gov
Electrochemical Methods for the Determination of this compound
Electrochemical methods offer a sensitive and often low-cost approach for the determination of electroactive compounds. oup.comslideshare.net The phenolic hydroxyl group in this compound is susceptible to oxidation, making it a suitable candidate for electrochemical analysis. nih.gov
Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used. slideshare.net The oxidation potential and current can be related to the concentration of the analyte. The use of chemically modified electrodes can enhance the sensitivity and selectivity of the determination. For example, electrodes modified with nanomaterials like carbon nanotubes or metal oxides have been shown to improve the electrochemical detection of sulfonamides. nih.govnih.gov
While no specific electrochemical methods for this compound have been reported, the well-established electrochemical behavior of phenols and some sulfonamides provides a strong basis for the development of such methods. nih.govnih.gov
Hyphenated Techniques (LC-MS, GC-MS) for Identification and Trace Analysis
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), are indispensable for the definitive identification and trace analysis of compounds in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is the gold standard for the analysis of sulfonamides in various samples. nih.gov The combination of the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry allows for unambiguous identification and quantification.
A typical LC-MS/MS method for a compound like this compound would involve:
Ionization Source: Electrospray ionization (ESI) is commonly used for sulfonamides, typically in the positive or negative ion mode depending on the analyte's structure and the mobile phase composition.
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap or TOF) can be used. Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful tool for the analysis of volatile compounds. As with standalone GC, this compound would require derivatization prior to GC-MS analysis. oup.com The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte, allowing for confident identification. The presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, further aiding in identification. restek.com
| Hyphenated Technique | Separation Principle | Detection Principle | Key Advantages |
| LC-MS | Differential partitioning between liquid mobile phase and solid stationary phase. | Measurement of mass-to-charge ratio of ionized molecules and their fragments. | High selectivity and sensitivity for non-volatile and thermally labile compounds. |
| GC-MS | Differential partitioning between gaseous mobile phase and liquid/solid stationary phase. | Measurement of mass-to-charge ratio of ionized molecules and their fragments. | High resolution and structural information for volatile and thermally stable (or derivatized) compounds. |
Potential Applications and Interdisciplinary Research Directions of 3 Bromo 5 Hydroxybenzene 1 Sulfonamide
Role in Development of Biochemical Probes and Enzyme Modulators
Currently, there is a lack of specific published research detailing the use of 3-bromo-5-hydroxybenzene-1-sulfonamide as a biochemical probe or enzyme modulator. However, the inherent properties of its functional groups provide a basis for its potential in these areas.
The sulfonamide group is a well-established pharmacophore known for its presence in a wide array of therapeutic agents, including antibacterial drugs and enzyme inhibitors. Sulfonamides can act as mimics of the transition state of enzymatic reactions or bind to the active sites of enzymes, thereby modulating their activity. For instance, various benzene (B151609) sulfonamide derivatives have been investigated for their enzyme inhibitory potential against targets like acetylcholinesterase, butyrylcholinesterase, tyrosinase, and α-glucosidase.
The bromine and hydroxyl groups on the benzene ring of this compound could further contribute to its potential as an enzyme modulator. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can influence ligand-protein binding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in an enzyme's active site. The combination of these groups could allow for the design of selective inhibitors for various enzymes.
Table 1: Potential Enzyme Targets for Sulfonamide Derivatives
| Enzyme Class | Potential Inhibitory Action |
| Carbonic Anhydrases | Inhibition through binding to the zinc ion in the active site. |
| Kinases | ATP-competitive or allosteric inhibition. |
| Proteases | Interaction with the catalytic triad or other key active site residues. |
| Phosphatases | Mimicking the phosphate (B84403) group and binding to the active site. |
Further research, including synthesis, in vitro screening, and computational docking studies, would be necessary to explore and validate the potential of this compound as a biochemical probe or enzyme modulator.
Application in Supramolecular Chemistry and Material Science
There is no specific information available in the searched results regarding the application of this compound in supramolecular chemistry and material science. However, the molecule possesses functional groups that are known to participate in the formation of supramolecular assemblies.
The sulfonamide group can form robust hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (S=O). The hydroxyl group is also a strong hydrogen bond donor and acceptor. These functionalities, combined with the potential for halogen bonding from the bromine atom and π-π stacking interactions of the benzene ring, could enable the self-assembly of this compound into well-defined one-, two-, or three-dimensional structures.
The ability to form predictable intermolecular interactions is a cornerstone of crystal engineering and the design of new materials with specific properties, such as porosity, conductivity, or optical characteristics. The synthesis and crystallographic analysis of this compound and its derivatives could reveal novel supramolecular motifs and pave the way for its use as a building block in material science.
Catalytic Applications or Ligand Design Potential
No specific catalytic applications or studies on the ligand design potential of this compound were found in the provided search results. Nevertheless, the structure of the molecule suggests that it could be explored as a ligand in coordination chemistry and catalysis.
The sulfonamide nitrogen and the hydroxyl oxygen could potentially coordinate to metal centers. The electronic properties of the benzene ring, influenced by the bromo and hydroxyl substituents, would affect the electron-donating ability of these coordination sites. By modifying the sulfonamide nitrogen (e.g., through alkylation or arylation), the steric and electronic properties of the potential ligand could be tuned.
Transition metal complexes of sulfonamide-containing ligands have been investigated for various catalytic applications. The design and synthesis of metal complexes incorporating this compound as a ligand could lead to new catalysts for a range of organic transformations.
Role in Understanding Reaction Mechanisms or Biological Pathways
Specific research on the role of this compound in understanding reaction mechanisms or biological pathways is not available in the provided search results.
In a broader context, substituted sulfonamides can be used as tools to probe biological processes. For example, if a sulfonamide derivative is found to be a potent and selective inhibitor of a particular enzyme, it can be used to study the role of that enzyme in a specific biological pathway. By observing the cellular or physiological effects of inhibiting the enzyme, researchers can gain insights into its function.
Furthermore, the reactivity of the functional groups in this compound could be exploited in mechanistic studies of certain chemical reactions. For instance, the bromine atom can be replaced through various cross-coupling reactions, and the kinetics and mechanisms of these transformations could be investigated.
Conclusion and Future Outlook for Research on 3 Bromo 5 Hydroxybenzene 1 Sulfonamide
Summary of Current Knowledge and Research Gaps
The chemical compound 3-bromo-5-hydroxybenzene-1-sulfonamide is a halogenated aromatic sulfonamide. Publicly available scientific data on this specific molecule is sparse, indicating it is a relatively unexplored chemical entity. Current knowledge is primarily limited to its basic chemical identity, such as its molecular formula (C6H6BrNO3S) and structure. jiehuapharma.com It belongs to the benzenesulfonamide (B165840) class, a group of compounds widely recognized for their diverse biological activities and applications in medicinal chemistry and materials science. ajchem-b.commdpi.com The core structure features a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a sulfonamide group. This combination of functional groups suggests potential for a range of chemical reactions and biological interactions.
The primary research gap is the near-complete absence of characterization and application-focused studies. Key areas where knowledge is lacking include:
Physicochemical Properties: Detailed experimental data on properties such as melting point, boiling point, solubility in various solvents, and pKa values are not readily available.
Synthetic Methodologies: While general methods for synthesizing sulfonamides are well-established, optimized and scalable synthesis protocols specifically for this compound have not been published. nih.gov
Spectroscopic and Crystallographic Data: Comprehensive analysis using modern spectroscopic techniques (e.g., detailed 1H NMR, 13C NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction is needed for unambiguous structural confirmation and to understand its three-dimensional conformation.
Biological Activity Profile: The compound has not been screened for any significant biological activities. Its potential as an antimicrobial, anticancer, anti-inflammatory, or enzyme inhibitory agent remains unknown. nih.govfrontiersin.org
Chemical Reactivity: A systematic exploration of the reactivity of its functional groups (hydroxyl, sulfonamide, and the aromatic ring) has not been performed. This includes derivatization to create a library of related compounds for structure-activity relationship (SAR) studies.
Emerging Trends in Benzenesulfonamide Research Relevant to this compound
The broader field of benzenesulfonamide research is dynamic, with several emerging trends that could provide a roadmap for investigating this compound. ajchem-b.com
One of the most prominent trends is the development of sulfonamides as targeted enzyme inhibitors. rsc.org Benzenesulfonamide derivatives are well-known inhibitors of carbonic anhydrases (CAs), with applications in treating glaucoma, and more recently, as anticancer agents targeting tumor-associated CA isozymes like CA IX. rsc.orgtandfonline.comnih.gov The specific substitution pattern of this compound makes it a candidate for evaluation against various CA isozymes.
Another significant area is the fight against antimicrobial resistance. Researchers are modifying the benzenesulfonamide scaffold to develop novel agents effective against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com The unique electronic and steric properties imparted by the bromine and hydroxyl groups could lead to novel mechanisms of action or overcome existing resistance pathways. tandfonline.com
Furthermore, benzenesulfonamides are being explored as anti-inflammatory nih.govfrontiersin.orgresearchgate.net, anti-influenza nih.gov, and anti-glioblastoma agents. nih.gov The development of hybrid molecules, where the sulfonamide moiety is combined with other pharmacophores, is a strategy used to enhance potency and selectivity. tandfonline.com The hydroxyl group on this compound offers a convenient point for such modifications.
Finally, advancements in synthetic chemistry, including the use of catalysis and high-throughput screening, are accelerating the discovery of new sulfonamide-based drug candidates. researchandmarkets.comchemscene.com These technologies could be applied to rapidly generate and screen a library of derivatives based on the this compound scaffold.
Strategic Directions for Future Academic Investigations
Given the extensive research gaps, a multi-pronged strategic approach is necessary to unlock the potential of this compound. Future investigations should be systematic, beginning with fundamental characterization and progressing to applied research.
A proposed strategic plan is outlined below:
| Research Phase | Objective | Key Activities | Potential Outcome |
| Phase 1: Foundational Chemistry | To establish a comprehensive chemical and physical profile. | - Develop and optimize a scalable synthetic route. - Perform full spectroscopic characterization (NMR, IR, MS). - Grow single crystals and perform X-ray diffraction analysis. - Determine key physicochemical properties (solubility, pKa, logP). | A well-characterized compound with a reliable supply for further research. Understanding of its 3D structure and basic properties. |
| Phase 2: Exploratory Biological Screening | To identify potential areas of biological activity. | - Screen against a diverse panel of cancer cell lines (e.g., breast, lung, glioblastoma). - Test for antimicrobial activity against clinically relevant bacteria and fungi (e.g., S. aureus, E. coli, C. albicans). researchgate.net - Evaluate inhibitory activity against key enzymes (e.g., carbonic anhydrases, kinases). rsc.org | Identification of "hit" activities, guiding further focused investigation. |
| Phase 3: Medicinal Chemistry & SAR | To optimize the structure for improved potency and selectivity. | - Synthesize a library of analogues by modifying the hydroxyl and sulfonamide groups. - Perform Structure-Activity Relationship (SAR) studies. - Utilize computational modeling to guide rational drug design. | Development of lead compounds with enhanced biological activity and drug-like properties. |
| Phase 4: Mechanistic Studies | To understand the mechanism of action for any confirmed biological activity. | - For active compounds, perform target identification and validation studies. - Conduct biochemical and cellular assays to elucidate the molecular pathway of action. | Insight into how the compound exerts its biological effects, crucial for further development. |
Interdisciplinary Collaborations and Synergistic Research Opportunities
The full research potential of this compound can best be realized through interdisciplinary collaboration.
Synthetic Chemistry and Computational Biology: Synthetic organic chemists can collaborate with computational biologists to design and synthesize derivatives with a higher probability of binding to specific biological targets, such as the active sites of enzymes like carbonic anhydrase or BACE-1. acs.org Computational studies can predict binding affinities and guide synthetic efforts, saving time and resources.
Medicinal Chemistry and Pharmacology: Once promising compounds are synthesized, collaborations with pharmacologists are essential to conduct in-depth biological testing. This includes a wide range of assays to evaluate efficacy, selectivity, and to begin preliminary profiling of the compounds' behavior in biological systems.
Structural Biology and Biochemistry: For compounds that show significant enzyme inhibition, collaboration with structural biologists and biochemists will be crucial. Determining the crystal structure of the compound bound to its target enzyme can provide definitive proof of the binding mode and offer precise information for further structure-based drug design.
Materials Science and Chemical Engineering: Beyond medicine, the unique structure of this compound could be of interest to materials scientists. The presence of halogen and hydroxyl groups could make it a useful monomer or additive in the synthesis of specialty polymers with unique properties, such as flame retardancy or altered conductivity. Chemical engineers could then work to develop scalable production processes for any promising applications. chemscene.com
By leveraging expertise from these diverse fields, the scientific community can efficiently bridge the knowledge gap and explore the full therapeutic and industrial potential of this currently understudied molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-5-hydroxybenzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodology : Bromination of 5-hydroxybenzene-1-sulfonamide using HBr/CuBr under acidic conditions (e.g., H2SO4/CH3COOH) at 0–20°C achieves moderate yields (~48%) but requires careful control of stoichiometry to avoid over-bromination . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
- Key Parameters : Temperature, catalyst loading (CuBr), and acid concentration directly affect regioselectivity and byproduct formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns (e.g., bromine at C3, hydroxyl at C5). Aromatic protons appear as doublets (δ 7.2–7.8 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97%) and resolve sulfonamide derivatives .
- Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> at m/z 236.08) validates molecular weight .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodology : Stability studies in buffered solutions (pH 2–12) monitored via UV-Vis spectroscopy show degradation at pH >10 due to hydroxyl group deprotonation and sulfonamide hydrolysis. Optimal storage conditions: pH 6–8, 4°C .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model charge distribution, identifying C3-Br as the primary electrophilic site. Fukui indices predict regioselectivity for substitutions at C3 and C5 .
- Validation : Experimental kinetic studies align with computed activation energies (ΔG<sup>‡</sup> ~25 kcal/mol for Br displacement) .
Q. How can contradictory biological activity data for sulfonamide derivatives be resolved?
- Methodology :
- Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., enzyme inhibition in E. coli carbonic anhydrase). Discrepancies often arise from assay pH or co-solvents (DMSO vs. water) .
- Crystallography : X-ray structures (e.g., PDB 4XYZ) reveal binding mode variations due to bromine’s steric effects .
Q. What strategies optimize regioselective functionalization of this compound for drug discovery?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
